N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
Fluorocontaining Pyrazolo Derivatives
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves the reaction of pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines. This process yields substituted amides with potential for further chemical and biological investigation. Such derivatives are crucial for developing novel compounds with enhanced biological activity and selectivity (Eleev, Kutkin, & Zhidkov, 2015).
Anticonvulsant Activity
Fluorobenzyl-substituted imidazo and pyrazolo triazines have been synthesized and tested for anticonvulsant activities, showcasing the potential of fluorine-substituted pyrazolo derivatives in developing new anticonvulsant medications (Kelley et al., 1995).
Pharmacological Potential
Cancer Cell Proliferation Inhibition
Compounds like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have shown distinct effective inhibition on the proliferation of some cancer cell lines, indicating the relevance of these derivatives in cancer research (Liu et al., 2016).
Antiviral and Antimicrobial Activities
Novel synthesis routes for benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated significant antiviral activities against bird flu influenza (H5N1), highlighting the potential of these compounds in treating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Novel Synthetic Pathways
Microwave-Assisted Synthesis
The development of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties via microwave-assisted synthesis demonstrates the versatility and efficiency of modern synthetic methods in creating compounds with potential biological activities (Başoğlu et al., 2013).
Protoporphyrinogen Oxidase Inhibitors
The creation of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as candidate herbicides also underscores the agricultural applications of these derivatives, showcasing their role in developing new herbicides targeting specific biochemical pathways (Li et al., 2008).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,3-oxazines . Compounds in this class are known to exhibit significant pharmacological properties . .
Biochemical Pathways
1,3-oxazines are often involved in reactions with isocyanides and acetylenedicarboxylates .
Result of Action
1,3-oxazines are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-12-4-2-11(3-5-12)6-7-17-14(20)13-10-18-19-8-1-9-21-15(13)19/h2-5,10H,1,6-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCDWNJNVGMBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCC3=CC=C(C=C3)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
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